Camphor

Description

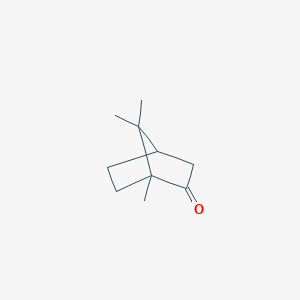

Structure

3D Structure

Properties

IUPAC Name |

1,7,7-trimethylbicyclo[2.2.1]heptan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O/c1-9(2)7-4-5-10(9,3)8(11)6-7/h7H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSSYKIVIOFKYAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CCC1(C(=O)C2)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O | |

| Record name | CAMPHOR | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2797 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CAMPHOR | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1021 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | camphor | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Camphor | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5030955 | |

| Record name | Camphor | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5030955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Camphor appears as a colorless or white colored crystalline powder with a strong mothball-like odor. About the same density as water. Emits flammable vapors above 150 °F. Used to make moth proofings, pharmaceuticals, and flavorings., Colorless or white crystals with a penetrating, aromatic odor; [NIOSH], COLOURLESS OR WHITE CRYSTALS WITH CHARACTERISTIC ODOUR., White to pale yellow crystalline solid, Camphoraceous aroma, Colorless or white crystals with a penetrating, aromatic odor. | |

| Record name | CAMPHOR | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2797 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Camphor, synthetic | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/338 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | CAMPHOR | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1021 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | dl-Camphor | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2172/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

| Record name | CAMPHOR | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/612 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Boiling Point |

399 °F at 760 mmHg (NIOSH, 2023), 209 °C, Sublimes at boiling point, 204 °C, 399 °F | |

| Record name | CAMPHOR | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2797 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CAMPHOR | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/37 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CAMPHOR | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1021 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | CAMPHOR | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/612 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Flash Point |

150 °F (NIOSH, 2023), 66 °C, 150 °F; 66 °C (Closed Cup), 66 °C c.c., 150 °F | |

| Record name | CAMPHOR | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2797 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Camphor, synthetic | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/338 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | CAMPHOR | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/37 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CAMPHOR | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1021 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | CAMPHOR | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/612 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Solubility |

Insoluble (NIOSH, 2023), In water, 1.6X10+3 mg/L at 25 °C, At 25 °C one gram dissolves in about 800 mL water, in 1 mL alcohol, 1 mL ether, 0.5 mL chloroform. Freely soluble in carbon disulfide, petroleum benzin, fixed and volatile oils. Also soluble in concentrated mineral acids, in phenol, in liquid ammonia and in liquid sulfoxide, Solubility in water, g/100ml at 25 °C: 0.12, Slightly soluble, Soluble (in ethanol) | |

| Record name | CAMPHOR | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2797 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CAMPHOR | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/37 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CAMPHOR | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1021 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | dl-Camphor | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2172/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.99 (NIOSH, 2023) - Less dense than water; will float, 0.992 at 25 °C/4 °C, 0.99 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1, 0.99 | |

| Record name | CAMPHOR | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2797 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CAMPHOR | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/37 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CAMPHOR | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1021 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | CAMPHOR | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/612 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Density |

5.24 (Air = 1), Relative vapor density (air = 1): 5.24 | |

| Record name | CAMPHOR | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/37 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CAMPHOR | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1021 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.2 mmHg (NIOSH, 2023), 0.65 [mmHg], Vapor pressure = 27 Pa at 20 °C (= 0.20 mm Hg), 0.65 mm Hg at 25 °C, Vapor pressure, Pa at 20 °C: 27, 0.2 mmHg | |

| Record name | CAMPHOR | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2797 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Camphor, synthetic | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/338 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | CAMPHOR | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/37 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CAMPHOR | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1021 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | CAMPHOR | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/612 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Color/Form |

Colorless or white crystals, granules, or crystalline masses; or as colorless to white, translucent, tough masses, Colorless or white crystals or crystalline masses | |

CAS No. |

76-22-2, 21368-68-3 | |

| Record name | CAMPHOR | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2797 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | (±)-Camphor | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76-22-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Synthetic camphor | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14156 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Camphor | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5030955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bornan-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.860 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DL-bornan-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.304 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CAMPHOR | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/37 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CAMPHOR | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1021 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | CAMPHOR | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/612 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Camphor | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/EX12B128.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

345 °F (NIOSH, 2023), 174-179 °C, 180 °C, 345 °F | |

| Record name | CAMPHOR | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2797 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CAMPHOR | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/37 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CAMPHOR | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1021 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | CAMPHOR | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/612 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Foundational & Exploratory

Introduction: The Significance of Camphor and Its Biosynthetic Origins

An In-Depth Technical Guide to the Analysis of the Camphor Biosynthesis Pathway

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the this compound biosynthesis pathway, from its molecular underpinnings to the analytical methodologies required for its elucidation and characterization. As a senior application scientist, the following narrative is structured to deliver not just a series of protocols, but a cohesive understanding of the experimental logic, ensuring both scientific rigor and practical applicability.

This compound, a bicyclic monoterpene, has been a compound of interest for centuries, with applications ranging from traditional medicine to chemical manufacturing.[1][2] The biological production of this compound, particularly the synthesis of specific stereoisomers like (+)-camphor and (-)-camphor, is of significant interest for pharmaceutical applications due to the distinct biological activities of each enantiomer.[1][3] Understanding the enzymatic pathway responsible for its creation is paramount for harnessing its potential through metabolic engineering and synthetic biology.[4][5] This guide delves into the core enzymatic steps and the analytical workflows used to investigate this fascinating pathway.

The biosynthesis of this compound is a specialized branch of the broader terpenoid biosynthesis pathway. In plants, the journey begins with the universal C5 precursors, isopentenyl diphosphate (IPP) and its isomer dimethylallyl diphosphate (DMAPP), which are generated via the methylerythritol 4-phosphate (MEP) pathway in plastids.[6][7] These precursors are then condensed to form the C10 compound geranyl pyrophosphate (GPP), the direct substrate for monoterpene biosynthesis.[7][8]

The Core Enzymatic Cascade: From GPP to this compound

The conversion of the linear GPP molecule into the bicyclic structure of this compound is a two-step enzymatic process catalyzed by a terpene synthase and a dehydrogenase.[8][9] This elegant transformation is the heart of this compound biosynthesis.

Step 1: Cyclization of Geranyl Pyrophosphate (GPP) by Bornyl Diphosphate Synthase (BPPS)

The first committed step is the complex cyclization of GPP, catalyzed by bornyl diphosphate synthase (BPPS), also referred to as a bornyl pyrophosphate cyclase.[9][10] This enzyme facilitates a multi-step reaction involving the ionization of GPP to a geranyl cation, followed by an isomerization to a linalyl diphosphate intermediate, and subsequent cyclization to form the bornyl cation.[9][11] This reactive intermediate is then quenched to produce bornyl diphosphate (BPP).[10] The stereochemistry of the final this compound product is largely determined at this stage by the specific BPPS enzyme.[9][11]

Step 2: Hydrolysis and Oxidation to this compound

The bornyl diphosphate intermediate is subsequently hydrolyzed, a step that can be catalyzed by a phosphatase, to release free borneol.[9][12] The final step is the NAD+-dependent oxidation of the hydroxyl group of borneol to the ketone group of this compound, a reaction catalyzed by borneol dehydrogenase (BDH).[9][10][13]

Methodologies for Pathway Analysis

Elucidating the this compound biosynthesis pathway requires a multi-faceted approach, combining molecular biology, biochemistry, and analytical chemistry. The following sections detail the key experimental workflows.

Gene Discovery and Characterization

The foundation of pathway analysis is the identification of the genes encoding the key enzymes, BPPS and BDH. Transcriptome analysis is a powerful tool for this purpose.

Experimental Protocol: Transcriptome Sequencing (RNA-Seq) for Gene Discovery

-

Tissue Selection: Collect plant tissues known to produce high levels of this compound, such as young leaves of Cinnamomum camphora or tansy (Tanacetum vulgare).[8][9] Use tissues with low this compound content as a control.

-

RNA Extraction: Isolate total RNA from the selected tissues using a high-quality RNA extraction kit, ensuring high purity and integrity (RIN > 8.0).

-

Library Preparation and Sequencing: Prepare cDNA libraries from the extracted RNA and perform high-throughput sequencing (e.g., using an Illumina platform).

-

Bioinformatic Analysis:

-

Perform de novo assembly of the transcriptome if a reference genome is unavailable.

-

Identify differentially expressed genes (DEGs) between high- and low-camphor-producing tissues.[8][14]

-

Annotate the DEGs using databases like NCBI nr, Swiss-Prot, GO, and KEGG to identify candidate terpene synthase (TPS) and dehydrogenase genes.[14][15] Look for genes annotated as "bornyl diphosphate synthase" or belonging to TPS subfamilies known to produce monoterpenes (e.g., TPS-a, TPS-b).[16]

-

Functional Enzyme Analysis: From Gene to Function

Once candidate genes are identified, their function must be validated biochemically. This involves expressing the gene in a heterologous host, purifying the recombinant protein, and performing in vitro enzyme assays.

Experimental Protocol: Heterologous Expression and Purification of BPPS

Causality:E. coli is often chosen as the expression host due to its rapid growth and well-established genetic tools.[17] However, plant terpene synthases may form inclusion bodies. Truncating the N-terminal plastid transit peptide can improve soluble expression.[17]

-

Cloning: Amplify the open reading frame (ORF) of the candidate BPPS gene from cDNA and clone it into an E. coli expression vector (e.g., pET series with an N-terminal His-tag).

-

Transformation and Expression: Transform the expression construct into a suitable E. coli strain (e.g., BL21(DE3) pLysS). Grow the culture to an OD600 of 0.6-0.8 and induce protein expression with IPTG (isopropyl β-D-1-thiogalactopyranoside) at a lower temperature (e.g., 16-20°C) overnight to enhance protein solubility.

-

Purification: Harvest the cells, lyse them by sonication, and purify the His-tagged protein from the soluble fraction using nickel-NTA affinity chromatography.

Experimental Protocol: In Vitro BPPS Enzyme Assay

-

Reaction Mixture: Prepare a reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 10% glycerol). The divalent cation Mg²⁺ is a critical cofactor for terpene synthase activity.

-

Incubation: To the buffer, add the purified BPPS enzyme, and initiate the reaction by adding the substrate, geranyl pyrophosphate (GPP).

-

Product Extraction: After incubation (e.g., 1-2 hours at 30°C), stop the reaction. To detect borneol, the reaction mixture can be treated with a phosphatase to hydrolyze the bornyl diphosphate product.[9] Extract the monoterpene products by vortexing with an organic solvent like hexane or diethyl ether.[18]

-

Analysis: Analyze the organic phase by GC-MS to identify the products.

Metabolite Profiling: Product Identification and Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for identifying and quantifying volatile compounds like this compound and borneol.[19][20]

Experimental Protocol: GC-MS Analysis of Monoterpenes

Causality: The choice of GC column is critical. A non-polar column (like one with a 5% phenyl-methylpolysiloxane stationary phase) is typically used for separating monoterpenes based on their boiling points.[21] The temperature program is optimized to ensure good separation of isomers.[20]

-

Instrumentation: Use a GC-MS system equipped with a suitable capillary column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm).

-

GC Conditions:

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[19]

-

Injector Temperature: 250°C.

-

Oven Program: Start at a low temperature (e.g., 50°C), hold for 2 minutes, then ramp up to a high temperature (e.g., 280°C) at a rate of 5-10°C/min.

-

-

MS Conditions:

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 350.

-

-

Data Analysis:

-

Identification: Identify compounds by comparing their retention times and mass spectra with those of authentic standards (e.g., (+)-borneol, (-)-camphor) and by matching mass spectra against a reference library (e.g., NIST).[18]

-

Quantification: Create a calibration curve using authentic standards of known concentrations to quantify the amount of each compound based on its peak area.[22]

-

Quantitative Analysis: Enzyme Kinetics

To fully characterize the enzymes, particularly borneol dehydrogenase (BDH), it is essential to determine their kinetic parameters.[23] This data is crucial for understanding the efficiency of the pathway and for metabolic engineering efforts.

Experimental Protocol: Kinetic Analysis of Borneol Dehydrogenase (BDH)

-

Assay Principle: The activity of BDH is monitored by measuring the rate of NADH formation, which corresponds to an increase in absorbance at 340 nm.[13]

-

Reaction Conditions: The assay is performed in a reaction mixture containing Tris buffer (e.g., 100 mM, pH 8.5), a saturating concentration of the cofactor NAD+, and the purified BDH enzyme.[13]

-

Kinetic Measurements: The reaction is initiated by adding the substrate (borneol). The initial reaction velocity is measured at various substrate concentrations.

-

Data Analysis: The Michaelis-Menten constant (Kₘ) and the catalytic rate constant (k_cat) are determined by fitting the initial velocity data to the Michaelis-Menten equation using non-linear regression analysis.

Table 1: Representative Kinetic Parameters for Borneol Dehydrogenases

| Enzyme Source | Substrate | Kₘ (mM) | k_cat (s⁻¹) | k_cat/Kₘ (s⁻¹mM⁻¹) |

| Pseudomonas sp. TCU-HL1[13] | (+)-Borneol | 0.20 ± 0.01 | 0.75 ± 0.01 | 3.75 |

| Pseudomonas sp. TCU-HL1[13] | (-)-Borneol | 0.16 ± 0.01 | 0.53 ± 0.01 | 3.31 |

| Pseudomonas putida[24] | (+)-Borneol | 0.095 ± 0.004 | 0.89 | 9.37 |

| Pseudomonas putida[24] | (-)-Borneol | 0.115 ± 0.002 | 0.97 | 8.43 |

Note: Data is compiled from published literature and serves as an illustrative example.

Conclusion and Future Directions

The analysis of the this compound biosynthesis pathway is a prime example of modern natural product research, integrating genomics, biochemistry, and analytical chemistry. The methodologies outlined in this guide provide a robust framework for identifying the genetic basis of this compound production, functionally characterizing the key enzymes, and precisely quantifying the resulting metabolites. This knowledge is not merely academic; it forms the bedrock for the metabolic engineering of microorganisms to produce high-value, enantiomerically pure this compound for the pharmaceutical and chemical industries.[4][25] Future research will likely focus on discovering novel BPPS and BDH enzymes with improved catalytic efficiencies and stereoselectivity, as well as elucidating the transcriptional regulatory networks that control the expression of these genes in nature.[14][15]

References

- 1. Engineering of a borneol dehydrogenase from P. putida for the enzymatic resolution of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Simple Plug‐In Synthetic Step for the Synthesis of (−)‐this compound from Renewable Starting Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Metabolic engineering of the borneol and this compound degradation pathways in Pseudomonas to produce optically pure bicyclic monoterpenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Advances in Biosynthesis and Pharmacological Effects of Cinnamomum camphora (L.) Presl Essential Oil [mdpi.com]

- 7. Transcriptional Analysis of Metabolic Pathways and Regulatory Mechanisms of Essential Oil Biosynthesis in the Leaves of Cinnamomum camphora (L.) Presl - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Mining of Candidate Genes Involved in the this compound Biosynthesis Pathway of Cinnamomum camphora - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Biosynthesis of monoterpenes: demonstration of a geranyl pyrophosphate:(-)-bornyl pyrophosphate cyclase in soluble enzyme preparations from tansy (Tanacetum vulgare) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. (-)-camphor biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. journals.asm.org [journals.asm.org]

- 14. mdpi.com [mdpi.com]

- 15. Transcriptional Analysis of Metabolic Pathways and Regulatory Mechanisms of Essential Oil Biosynthesis in the Leaves of Cinnamomum camphora (L.) Presl - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. The chromosome‐level genome sequence of the this compound tree provides insights into Lauraceae evolution and terpene biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pnas.org [pnas.org]

- 18. Exploring novel bacterial terpene synthases | PLOS One [journals.plos.org]

- 19. Development and Validation of a GC/MS Method for Simultaneous Determination of 7 Monoterpens in Two Commercial Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. amt.copernicus.org [amt.copernicus.org]

- 22. researchgate.net [researchgate.net]

- 23. Enzyme kinetics - Wikipedia [en.wikipedia.org]

- 24. Engineering of a borneol dehydrogenase from P. putida for the enzymatic resolution of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Metabolic Engineering - jbei.org [jbei.org]

The Therapeutic Potential of Camphor's Progeny: A Technical Guide to Bioactive Derivatives

Foreword: From Ancient Remedy to Modern Molecular Scaffolding

For centuries, the distinct aroma of camphor, a terpenoid derived from the wood of the this compound tree (Cinnamomum camphora), has been associated with traditional medicine.[1][2] Its historical applications ranged from a topical analgesic and anti-inflammatory agent to a key ingredient in embalming fluids.[1][2] However, the true potential of this chiral, bicyclic molecule extends far beyond its historical uses. In the realm of modern drug discovery, this compound has emerged as a versatile and economically viable chiral starting material for the synthesis of a diverse array of biologically active derivatives.[3][4] Its rigid bicyclic structure provides a unique three-dimensional scaffold that can be strategically functionalized at various positions (C-3, C-5, C-8, C-9, and C-10) to generate novel compounds with a wide spectrum of therapeutic activities.[3][4] This guide provides an in-depth exploration of the synthesis, biological evaluation, and mechanisms of action of this compound derivatives, with a focus on their anticancer, antimicrobial, and antiviral properties, offering researchers and drug development professionals a comprehensive resource to navigate this promising area of medicinal chemistry.

I. Anticancer Activity: Targeting the Malignant Phenotype

The quest for novel anticancer agents with improved efficacy and reduced toxicity is a driving force in medicinal chemistry. This compound derivatives have emerged as a promising class of compounds that can induce cancer cell death through various mechanisms.[5][6]

A. This compound-Based Pyrimidine Derivatives: Inducers of Apoptosis

A notable example of a potent anticancer this compound derivative is a series of novel this compound-based pyrimidines.[7][8] One particular compound, 3f , has demonstrated significant cytotoxic activity against various cancer cell lines, including breast cancer (MDA-MB-231), multiple myeloma (RPMI-8226), and non-small cell lung cancer (A549), with IC50 values comparable to the established anticancer drug etoposide.[7][8] Importantly, this compound exhibited significantly lower cytotoxicity towards normal human gastric epithelial cells (GES-1), suggesting a favorable therapeutic window.[7][8]

Mechanism of Action: ROS-Mediated Mitochondrial Apoptosis

The anticancer activity of compound 3f is attributed to its ability to induce apoptosis, or programmed cell death, through a reactive oxygen species (ROS)-mediated mitochondrial pathway.[7][8] Mechanistic studies in MDA-MB-231 cells have revealed that treatment with compound 3f leads to:

-

Cell Cycle Arrest: The compound causes an arrest in the G0/G1 phase of the cell cycle in a dose-dependent manner, preventing cancer cells from progressing to the DNA synthesis (S) phase.[3][7]

-

Increased Intracellular ROS: There is a significant enhancement of cellular ROS levels, which act as signaling molecules to trigger the apoptotic cascade.[7]

-

Mitochondrial Membrane Depolarization: The elevated ROS levels lead to a loss of mitochondrial membrane potential, a key event in the intrinsic pathway of apoptosis.[7]

-

Modulation of Apoptotic Proteins: This is followed by an upregulation of pro-apoptotic proteins such as Bax and cytochrome C, and a downregulation of the anti-apoptotic protein Bcl-2.[7]

-

Caspase Activation: The release of cytochrome C from the mitochondria activates a cascade of caspases, including caspase-3, which are the executioners of apoptosis, ultimately leading to cell death.[7]

Visualization of the Apoptotic Pathway

Caption: ROS-mediated mitochondrial apoptosis pathway induced by a this compound-pyrimidine derivative.

Experimental Protocol: Synthesis of this compound-Based Pyrimidine Derivatives

The synthesis of this compound-based pyrimidine derivatives can be achieved through a multi-step process, as outlined in various studies.[7][9][10][11] The following is a generalized protocol:

-

Synthesis of this compound Hydrazine Carboximidiamide:

-

Dissolve this compound in a suitable solvent (e.g., ethanol).

-

Add aminoguanidine hydrochloride and a base (e.g., sodium acetate).

-

Reflux the mixture for a specified time.

-

Cool the reaction mixture and isolate the product by filtration.

-

-

Cyclization to form the Pyrimidine Ring:

-

React the this compound hydrazine carboximidiamide with a suitable dicarbonyl compound (e.g., acetylacetone or ethyl acetoacetate) or an arylidene malononitrile in the presence of a catalyst (e.g., piperidine).

-

Reflux the mixture in an appropriate solvent (e.g., ethanol or dioxane).

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and isolate the crude product.

-

Purify the product by recrystallization or column chromatography.

-

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[6][12][13][14][15]

-

Cell Seeding:

-

Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well.

-

Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the this compound derivative in culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations.

-

Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

-

Incubate the plate for 48-72 hours.

-

-

MTT Addition and Incubation:

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate the plate for 4 hours at 37°C.

-

-

Formazan Solubilization and Absorbance Measurement:

-

Carefully remove the medium containing MTT.

-

Add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Shake the plate for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value.

-

Quantitative Data: Anticancer Activity of this compound Derivatives

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| This compound-based Pyrimidine (3f) | MDA-MB-231 (Breast) | 4.89 | [7] |

| RPMI-8226 (Myeloma) | 6.27 | [7] | |

| A549 (Lung) | 7.53 | [7] | |

| Silver this compound Carboxylate (1) | A2780 (Ovarian) | 11-14 | [16] |

| A2780cisR (Ovarian, Cisplatin-resistant) | 4-7 | [16] | |

| Heterocyclic this compound Derivative (20) | MCF-7 (Breast) | 0.78 | [3] |

| A549 (Lung) | 1.69 | [3] | |

| Thiophene this compound Derivative (5) | AGS (Gastric) | 31.8 | [5] |

| Benzofuran this compound Derivative (9) | PC-3 (Prostate) | 35.2 | [5] |

II. Antimicrobial Activity: Combating Pathogenic Microbes

The rise of antibiotic-resistant bacteria poses a significant threat to global health. This compound and its derivatives have demonstrated promising antimicrobial activity against a range of Gram-positive and Gram-negative bacteria.[17][18][19]

A. Sulfur-Containing this compound Derivatives: Disruptors of Bacterial Integrity

The introduction of sulfur atoms into the this compound scaffold can significantly enhance its antimicrobial properties.[4][12] For instance, rac-thiothis compound and (S, S)-(+)-thiothis compound have shown notable activity against Gram-positive bacteria, including Staphylococcus aureus and Staphylococcus epidermidis.[4][12]

Mechanism of Action: Disruption of the Bacterial Cell Wall and Membrane

The primary antimicrobial mechanism of many this compound derivatives involves the disruption of the bacterial cell's physical integrity.[20][21] This can occur through:

-

Cell Wall Damage: The lipophilic nature of these compounds allows them to interact with and disrupt the peptidoglycan layer of the bacterial cell wall.

-

Membrane Permeabilization: They can intercalate into the bacterial cell membrane, leading to increased permeability and leakage of essential intracellular components such as nucleic acids and proteins.[21]

-

Inhibition of Biofilm Formation: Some derivatives have also been shown to inhibit the formation of biofilms, which are communities of bacteria that are notoriously difficult to eradicate.[4][12][17][18][19]

Visualization of the Antimicrobial Workflow

Caption: Workflow for the synthesis, testing, and mechanism of action of antimicrobial this compound derivatives.

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[5][7][22][23][24]

-

Preparation of Inoculum:

-

Culture the test bacterium in a suitable broth medium (e.g., Mueller-Hinton broth) to achieve a standardized turbidity (e.g., 0.5 McFarland standard).

-

Dilute the bacterial suspension to the desired final concentration (e.g., 5 x 10^5 CFU/mL).

-

-

Preparation of Antimicrobial Dilutions:

-

Perform serial twofold dilutions of the this compound derivative in a 96-well microtiter plate using broth as the diluent.

-

The final volume in each well should be 100 µL.

-

-

Inoculation and Incubation:

-

Add 100 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 200 µL.

-

Include a growth control (broth and inoculum only) and a sterility control (broth only).

-

Incubate the plate at 37°C for 18-24 hours.

-

-

Determination of MIC:

-

The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the bacterium.

-

Quantitative Data: Antimicrobial Activity of this compound Derivatives

| Compound Class | Bacterial Strain | MIC (µg/mL) | Reference |

| Camphoryl Pyrimidine Amine | P. aeruginosa | 16 | [4] |

| E. coli | 8 | [4] | |

| MRSA S. aureus | 8 | [4] | |

| rac-thiothis compound (1a) | S. aureus RF 122 | 128 | [4] |

| S. epidermidis 275lp | 16 | [4] | |

| (S, S)-(+)-thiothis compound (2a) | S. aureus RF 122 | 256 | [4] |

| S. epidermidis 275lp | 128 | [4] | |

| Silver this compound Imine (1a) | E. coli ATCC25922 | 22 | [6] |

| P. aeruginosa 477 | 27 | [6] | |

| S. aureus Newman | 118 | [6] |

III. Antiviral Activity: Inhibiting Viral Replication

The emergence of new and re-emerging viral infections necessitates the development of novel antiviral agents. This compound derivatives have shown potential as inhibitors of various viruses, including influenza and orthopoxviruses.[2][25][26]

A. This compound Imine Derivatives: Blocking Viral Entry

This compound imine derivatives have been identified as a new class of compounds with potent inhibitory activity against influenza A viruses, including the H1N1 and H5N1 subtypes.[2][25][26] One such compound, camphecene , has been shown to be effective at the early stages of the viral life cycle.[13][16]

Mechanism of Action: Inhibition of Hemagglutinin

The antiviral activity of camphecene is attributed to its ability to inhibit the function of hemagglutinin (HA), a viral surface glycoprotein that is crucial for the attachment and entry of the influenza virus into host cells.[13][16] By binding to or interfering with the function of HA, these this compound derivatives can prevent the virus from infecting host cells.[27]

Visualization of the Antiviral Mechanism

Caption: Inhibition of influenza virus entry by a this compound imine derivative through targeting hemagglutinin.

Experimental Protocol: Plaque Reduction Assay for Antiviral Activity

The plaque reduction assay is a standard method for quantifying the infectivity of lytic viruses and evaluating the efficacy of antiviral compounds.[1][4][8][28][29]

-

Cell Culture and Virus Inoculation:

-

Grow a monolayer of susceptible host cells (e.g., Madin-Darby Canine Kidney (MDCK) cells for influenza virus) in 24-well plates.

-

Infect the cell monolayers with a known amount of virus (e.g., 100 plaque-forming units per well).

-

-

Compound Treatment and Overlay:

-

After a 1-hour adsorption period, remove the virus inoculum.

-

Add an overlay medium (e.g., agarose or methylcellulose) containing various concentrations of the this compound derivative.

-

Include a virus control (no compound) and a cell control (no virus).

-

-

Incubation and Plaque Visualization:

-

Incubate the plates at 37°C in a 5% CO2 atmosphere for 2-3 days, or until plaques are visible.

-

Fix the cells with a solution such as 10% formalin.

-

Stain the cell monolayer with a staining solution (e.g., 0.1% crystal violet). Plaques will appear as clear zones against a background of stained, viable cells.

-

-

Data Analysis:

-

Count the number of plaques in each well.

-

Calculate the percentage of plaque reduction for each compound concentration compared to the virus control.

-

Determine the EC50 (50% effective concentration) value.

-

Quantitative Data: Antiviral Activity of this compound Derivatives

| Compound Class | Virus | EC50 (µM) | Reference |

| This compound Imine (Camphecene) | Influenza A (H1N1) | 1.5 | [13] |

| Influenza A (H3N2) | 2.7 | [13] | |

| Influenza B | 6.7 | [13] | |

| This compound-based Thiazole (4b) | Vaccinia Virus | 2.4 | [30] |

| This compound-based Thiazole (4c) | Vaccinia Virus | 3.7 | [30] |

| This compound-based Thiazole (4e) | Vaccinia Virus | 3.1 | [30] |

| This compound-based Iminothiazolidinone (4b) | Marburg Virus | 10.1 | [15] |

| This compound-based Iminothiazolidinone (5d) | Marburg Virus | 12.3 | [15] |

IV. Conclusion and Future Perspectives

The journey of this compound from a traditional remedy to a versatile chiral building block in modern drug discovery highlights the immense potential of natural products in medicinal chemistry. The diverse biological activities of this compound derivatives, including their potent anticancer, antimicrobial, and antiviral properties, underscore the value of this scaffold for the development of novel therapeutic agents. The ability to strategically modify the this compound backbone allows for the fine-tuning of pharmacological properties, offering a pathway to create derivatives with enhanced efficacy and selectivity.

The experimental protocols and mechanistic insights provided in this guide serve as a foundation for further research in this exciting field. Future investigations should focus on:

-

Expanding the Chemical Diversity: The synthesis and screening of a wider range of this compound derivatives with novel functional groups and heterocyclic moieties will be crucial for identifying new lead compounds.

-

Elucidating Detailed Mechanisms of Action: A deeper understanding of the molecular targets and signaling pathways modulated by these derivatives will facilitate rational drug design and optimization.

-

In Vivo Efficacy and Safety Studies: Promising candidates identified in vitro must be rigorously evaluated in preclinical animal models to assess their therapeutic potential and safety profiles.

-

Exploring Combination Therapies: Investigating the synergistic effects of this compound derivatives with existing drugs could lead to more effective treatment strategies, particularly for complex diseases like cancer and multidrug-resistant infections.

The continued exploration of this compound's chemical space holds the promise of yielding the next generation of innovative medicines to address pressing global health challenges.

V. References

-

Al-Ostoot, F. H., Al-Ghorbani, M., Kheder, N. A., & Al-Majid, A. M. (2025). Semi-synthesis and biological activities of heterocyclic compounds containing this compound. RSC Advances, 15(1), 13199-13213. --INVALID-LINK--

-

Grabarczyk, M., Maczka, W., Wisniewska, P., Szumny, A., & Winska, K. (2024). Antibiofilm and Antimicrobial Potentials of Novel Synthesized Sulfur this compound Derivatives. International Journal of Molecular Sciences, 25(19), 10839. --INVALID-LINK--

-

Grabarczyk, M., Maczka, W., Wisniewska, P., Szumny, A., & Winska, K. (2024). Antibiofilm and Antimicrobial Potentials of Novel Synthesized Sulfur this compound Derivatives. International journal of molecular sciences, 25(19), 10839. --INVALID-LINK--

-

Reyes-Mayor, D., et al. (2025). In vitro and in silico analysis of anticancer and antioxidant potential of this compound derivatives. Scientific Reports, 15(1), 1-15. --INVALID-LINK--

-

BenchChem. (2025). An In-depth Technical Guide on the Mechanism of Action of Pyrimidine Derivatives. BenchChem. --INVALID-LINK--

-

Yarovaya, O. I., et al. (2015). Synthesis and antiviral activity of this compound-based 1,3-thiazolidin-4-one and thiazole derivatives as Orthopoxvirus-reproduction inhibitors. Bioorganic & medicinal chemistry letters, 25(4), 848–851. --INVALID-LINK--

-

Zhang, Y., et al. (2019). Novel this compound-based pyrimidine derivatives induced cancer cell death through a ROS-mediated mitochondrial apoptosis pathway. RSC Advances, 9(51), 29711-29720. --INVALID-LINK--

-

Zarubaev, V. V., et al. (2015). Broad range of inhibiting action of novel this compound-based compound with anti-hemagglutinin activity against influenza viruses in vitro and in vivo. Antiviral research, 120, 138–146. --INVALID-LINK--

-

Cardoso, J. M. S., et al. (2019). Key Parameters on the Antibacterial Activity of Silver this compound Complexes. Antibiotics, 8(4), 1-15. --INVALID-LINK--

-

Institute for Antiviral Research, Utah State University. (n.d.). In Vitro Antiviral Testing. Retrieved from --INVALID-LINK--

-

Clinical and Laboratory Standards Institute. (2011). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. CLSI. --INVALID-LINK--

-

Sittampalam, G. S., et al. (2013). Cell Viability Assays. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. --INVALID-LINK--

-

Yarovaya, O. I., et al. (2022). Synthesis and Antiviral Properties of this compound-Derived Iminothiazolidine-4-Ones and 2,3-Dihydrothiazoles. Molecules, 27(15), 4782. --INVALID-LINK--

-

Zhang, Y., et al. (2019). Novel this compound-based pyrimidine derivatives induced cancer cell death through a ROS-mediated mitochondrial apoptosis pathway. RSC Advances, 9(51), 29711-29720. --INVALID-LINK--

-

The Journey of D-Camphor: From Nature's Pharmacy to Chemical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from --INVALID-LINK--

-

Hassan, E. A., et al. (2022). An Efficient Protocol for the Synthesis of new this compound Pyrimidine and this compound Thiazole Derivatives using Conventional and Microwave Irradiation Techniques and In vitro Evaluation as Potential Antimicrobial Agents. Current Organic Synthesis, 19(4), 415-427. --INVALID-LINK--

-

Hassan, E. A., et al. (2022). An efficient protocol for the synthesis of new this compound pyrimidine and this compound thiazole derivatives using conventional and microwave irradiation techniques and in vitro evaluation as potential antimicrobial agents. Current organic synthesis. --INVALID-LINK--

-

Aryal, S. (2013). Broth Dilution Method for MIC Determination. Microbe Online. --INVALID-LINK--

-

Miller, A. L., et al. (2024). Microbroth dilution method for antibiotic susceptibility testing of fastidious and anaerobic bacteria of the urinary microbiome. Microbiology Spectrum, 12(5), e02621-23. --INVALID-LINK--

-

Shokova, E. A., Kim, J. K., & Kovalev, V. V. (2016). This compound and its derivatives. Unusual transformations and biological activity. Russian Journal of Organic Chemistry, 52(4), 459-488. --INVALID-LINK--

-

Hassan, E. A., et al. (2022). An efficient protocol for the synthesis of new this compound pyrimidine and this compound thiazole derivatives using conventional and microwave irradiation techniques and in vitro evaluation as potential antimicrobial agents. Current organic synthesis. --INVALID-LINK--

-

Sokolova, A. S., et al. (2016). This compound-based symmetric diimines as inhibitors of influenza virus reproduction. Bioorganic & medicinal chemistry letters, 26(1), 263–266. --INVALID-LINK--

-

Lurain, N. S., et al. (1996). A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates. Antimicrobial agents and chemotherapy, 40(5), 1256–1260. --INVALID-LINK--

-

Zarubaev, V. V., et al. (2015). Broad range of inhibiting action of novel this compound-based compound with anti-hemagglutinin activity against influenza viruses in vitro and in vivo. Antiviral Research, 120, 138-146. --INVALID-LINK--

-

Sokolova, A. S., et al. (2015). Discovery of a new class of antiviral compounds: this compound imine derivatives. European journal of medicinal chemistry, 105, 263–273. --INVALID-LINK--

-

Sokolova, A. S., et al. (2015). Discovery of a new class of antiviral compounds: this compound imine derivatives. European journal of medicinal chemistry, 105, 263-273. --INVALID-LINK--

-

Al-Hassan, A. A., et al. (2023). In-silico molecular modelling studies of some this compound imine based compounds as anti-influenza A (H1N1) pdm09 virus agents. Journal of biomolecular structure & dynamics, 41(11), 4785–4803. --INVALID-LINK--

-

Grabarczyk, M., et al. (2024). Impact of this compound derivatives (1a and 2a) on bacterial biofilm formation. ResearchGate. --INVALID-LINK--

-

Grabarczyk, M., et al. (2024). Antibiofilm and Antimicrobial Potentials of Novel Synthesized Sulfur this compound Derivatives. International Journal of Molecular Sciences, 25(19), 10839. --INVALID-LINK--

-

Grabarczyk, M., et al. (2024). Antibiofilm and Antimicrobial Potentials of Novel Synthesized Sulfur this compound Derivatives. ResearchGate. --INVALID-LINK--

-

Grabarczyk, M., et al. (2024). Antibiofilm and Antimicrobial Potentials of Novel Synthesized Sulfur this compound Derivatives. PubMed. --INVALID-LINK--

-

Li, Y., et al. (2023). The Antibacterial and Anti-Inflammatory Potential of Cinnamomum camphora chvar. Borneol Essential Oil In Vitro. Molecules, 28(14), 5431. --INVALID-LINK--

-

Grabarczyk, M., et al. (2024). Impact of this compound derivatives 1a and 2a on bacterial biofilm formation. ResearchGate. --INVALID-LINK--

-

Shokova, E. A., Kim, J. K., & Kovalev, V. V. (2016). This compound and Its Derivatives. Unusual Transformations and Biological Activity. Russian Journal of Organic Chemistry, 52(4), 459-488. --INVALID-LINK--

-

This compound-DERIVED HETEROCYCLES SYNTHESES AND POTENTIAL APPLICATIONS. (n.d.). Retrieved from --INVALID-LINK--

-

Schematic overview of NF-kB signaling pathways. (n.d.). ResearchGate. --INVALID-LINK--

-

Kilic-Kurt, Z., Ozmen, N., & Bakar-Ates, F. (2020). Synthesis and anticancer activity of some pyrimidine derivatives with aryl urea moieties as apoptosis-inducing agents. Bioorganic chemistry, 101, 104028. --INVALID-LINK--

-

Alternations of NF-κB Signaling by Natural Compounds in Muscle-Derived Cancers. (2022). MDPI. --INVALID-LINK--

-

NF-κB Signaling. (n.d.). Cell Signaling Technology. --INVALID-LINK--

References

- 1. Antiviral assay -Antimicrobial assay -Microbiology-BIO-PROTOCOL [bio-protocol.org]

- 2. Discovery of a new class of antiviral compounds: this compound imine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Novel this compound-based pyrimidine derivatives induced cancer cell death through a ROS-mediated mitochondrial apoptosis pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. bioagilytix.com [bioagilytix.com]

- 5. rr-asia.woah.org [rr-asia.woah.org]

- 6. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 7. protocols.io [protocols.io]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. An efficient protocol for the synthesis of new this compound pyrimidine and this compound thiazole derivatives using conventional and microwave irradiation techniques and in vitro evaluation as potential antimicrobial agents. (2022) | Entesar A. Hassan | 1 Citations [scispace.com]

- 11. An Efficient Protocol for the Synthesis of new this compound Pyrimidine and this compound Thiazole Derivatives using Conventional and Microwave Irradiation Techniques and In vitro Evaluation as Potential Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. texaschildrens.org [texaschildrens.org]

- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. MTT assay protocol | Abcam [abcam.com]

- 16. Broad range of inhibiting action of novel this compound-based compound with anti-hemagglutinin activity against influenza viruses in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. researchgate.net [researchgate.net]

- 19. Antibiofilm and Antimicrobial Potentials of Novel Synthesized Sulfur this compound Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. mdpi.com [mdpi.com]

- 22. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 23. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 24. journals.asm.org [journals.asm.org]

- 25. This compound-based symmetric diimines as inhibitors of influenza virus reproduction - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. In-silico molecular modelling studies of some this compound imine based compounds as anti-influenza A (H1N1) pdm09 virus agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]

- 29. A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 30. researchgate.net [researchgate.net]

The Two Faces of Camphor: A Technical Guide to Its Enantiomers and Their Distinct Properties

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Chirality in Camphor